Piperidine, 1,1'-diselenobis[2,2,6,6-tetramethyl-
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Overview
Description
Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-]: is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of selenium atoms, which are known for their unique chemical properties. The compound is often used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] typically involves the reaction of 2,2,6,6-tetramethylpiperidine with selenium reagents. One common method includes the use of diselenides in the presence of a base to facilitate the formation of the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. It is also used in the study of reaction mechanisms involving selenium.
Biology: In biological research, the compound is used to study the role of selenium in biological systems. It is also used in the development of selenium-based drugs and supplements.
Medicine: The compound has potential applications in medicine, particularly in the development of selenium-based therapeutics. Selenium is known for its antioxidant properties, and compounds containing selenium are being explored for their potential health benefits.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] involves the interaction of selenium atoms with various molecular targets. Selenium can form bonds with sulfur and nitrogen atoms, which can affect the activity of enzymes and other proteins. The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound without selenium atoms, used as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical used as an oxidizing agent in organic synthesis.
Piperidine: A simpler structure without the tetramethyl groups or selenium atoms, widely used in organic synthesis and pharmaceuticals.
Uniqueness: Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] is unique due to the presence of selenium atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific applications where selenium’s properties are advantageous, such as in the development of selenium-based drugs and materials.
Properties
CAS No. |
158431-84-6 |
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Molecular Formula |
C18H36N2Se2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-[(2,2,6,6-tetramethylpiperidin-1-yl)diselanyl]piperidine |
InChI |
InChI=1S/C18H36N2Se2/c1-15(2)11-9-12-16(3,4)19(15)21-22-20-17(5,6)13-10-14-18(20,7)8/h9-14H2,1-8H3 |
InChI Key |
BKNYHQHILBMVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1[Se][Se]N2C(CCCC2(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
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